molecular formula C14H18N2O B13571306 1-(piperidine-2-carbonyl)-2,3-dihydro-1H-indole

1-(piperidine-2-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B13571306
M. Wt: 230.31 g/mol
InChI Key: YQRNFSBMIPFRQD-UHFFFAOYSA-N
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Description

1-(Piperidine-2-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that features both an indole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidine-2-carbonyl)-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with piperidine-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized carbonyl derivatives, reduced amine derivatives, and substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidine-2-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(piperidine-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidine-2-carbonyl)piperidine-2-carboxylic acid hydrochloride
  • 2-Pyridinecarbonyl chloride hydrochloride
  • N-Chloroformylpiperidine

Uniqueness

1-(Piperidine-2-carbonyl)-2,3-dihydro-1H-indole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it combines the reactivity of both the indole and piperidine rings, making it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal research.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(piperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-2,5,7,12,15H,3-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNFSBMIPFRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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